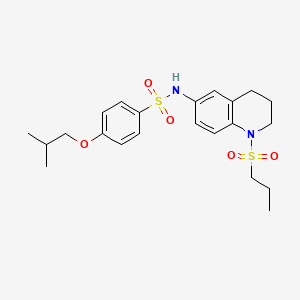

4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-methylpropoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S2/c1-4-14-30(25,26)24-13-5-6-18-15-19(7-12-22(18)24)23-31(27,28)21-10-8-20(9-11-21)29-16-17(2)3/h7-12,15,17,23H,4-6,13-14,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSUUFXGCVPHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps include:

Quinoline Derivatization: : Starting with a quinoline derivative, which undergoes sulfonation and subsequent propylsulfonylation.

Isobutoxy Group Introduction: : Introduction of the isobutoxy group through etherification reactions under controlled conditions.

Final Coupling: : Coupling with benzenesulfonamide to form the final compound.

Reaction conditions often include the use of catalysts, appropriate solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized through:

Continuous Flow Chemistry: : Enhancing reaction efficiency and scalability.

Green Chemistry Approaches: : Utilizing environmentally benign solvents and reagents to minimize waste and improve sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur-containing moieties.

Reduction: : Reduction of sulfonyl groups can yield sulfonamide analogs.

Substitution: : Nucleophilic substitution reactions can modify the quinoline or benzenesulfonamide rings.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: : Typical nucleophiles include alkoxides and amines, under basic conditions.

Major Products

Oxidation typically leads to sulfoxides or sulfones. Reduction produces secondary or primary amines, while substitution reactions can yield a variety of modified quinoline or benzenesulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Used as a model compound for studying sulfonylation and quinoline chemistry.

Biology and Medicine

Potential pharmacological activity as an enzyme inhibitor or receptor antagonist. Its structural complexity allows for interaction with various biological targets, including proteins and nucleic acids.

Industry

Applications in the synthesis of advanced materials, dyes, and polymers. Its reactivity makes it useful in fine chemical production and material science.

Wirkmechanismus

The mechanism by which this compound exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The quinoline ring structure allows it to intercalate with DNA or bind to active sites on proteins. Sulfonyl groups can form reversible covalent bonds with amino acid residues in enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with other tetrahydroquinoline-based sulfonamides and diazenyl derivatives. For example: 1. 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (reported in Bozzini et al., 2010) : - Key Differences: - Replaces the sulfonamide group with a diazenyl linker and cyanoethyl substituent. - Lacks the isobutoxy and propylsulfonyl groups, which are critical for steric bulk and sulfonic acid interactions. - Functional Impact: - The diazenyl-cyanoethyl structure enhances electrochemical activity in metal deposition processes, whereas the sulfonamide in the target compound may favor protein-binding interactions (e.g., enzyme inhibition).

1-Butyl-1-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)amide (ionic liquid referenced in Molecules, 2012) :

- Key Differences :

- A room-temperature ionic liquid (RTIL) with a pyrrolidinium cation and bis(trifluoromethylsulfonyl)amide anion.

- The target compound is a neutral organic molecule, lacking ionic character.

- Functional Impact :

Research Findings and Gaps

- Target Compound: No direct experimental data on its biological or electrochemical activity are available in the reviewed literature.

- Analogues :

Biologische Aktivität

4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure incorporates a tetrahydroquinoline moiety, which is known for various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C22H30N2O5S2

- Molecular Weight : 466.6 g/mol

- CAS Number : 946284-44-2

The biological activity of this compound is primarily attributed to its ability to inhibit oxidative phosphorylation (OXPHOS). OXPHOS inhibition is a promising therapeutic strategy for targeting cancer cells that rely heavily on aerobic metabolism. The compound has been shown to inhibit mitochondrial Complex I, leading to decreased ATP production and increased cytotoxicity in cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 0.58 μM against UM16 pancreatic cancer cells when glucose is replaced with galactose in the culture medium, which forces reliance on OXPHOS for energy production .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| UM16 | 0.58 | OXPHOS inhibition |

| MIA PaCa-2 | 118.5 ± 2.2 | ATP depletion in galactose medium |

| BxPC-3 | 1.0 | Mitochondrial function inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group and the tetrahydroquinoline structure can significantly impact potency. For example, the presence of specific substituents on the benzene ring enhances binding affinity and biological activity .

Cancer Treatment

In a notable study involving pancreatic cancer models, compounds similar to this compound were evaluated for their therapeutic efficacy. The results indicated that these compounds could effectively reduce tumor growth and improve survival rates in treated mice .

Inflammatory Disorders

Additionally, derivatives of this compound have been explored for their potential in treating inflammatory disorders due to their ability to modulate immune responses and inhibit pro-inflammatory cytokines .

Q & A

Q. What are the optimal synthetic routes for 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Povarov reaction for tetrahydroquinoline core formation, requiring anhydrous conditions and Lewis acid catalysts (e.g., FeCl₃) .

- Sulfonylation of the tetrahydroquinoline amine group using benzenesulfonyl chloride derivatives under controlled pH (7–9) to avoid over-sulfonation .

- Isobutoxy substitution via nucleophilic aromatic substitution (SNAr) at the 4-position of the benzene ring, optimized at 80–100°C in polar aprotic solvents (e.g., DMF) .

Yield improvements (≥70%) are achieved by optimizing stoichiometry, solvent choice, and catalyst recycling .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonamide and isobutoxy groups. Key signals include:

- δ 1.0–1.2 ppm (isobutoxy -CH(CH₂)₂) .

- δ 3.5–4.0 ppm (tetrahydroquinoline -CH₂-SO₂-) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 447.08) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (CA-II, CA-IX) due to sulfonamide’s known CA-binding affinity . Use fluorometric or stopped-flow CO₂ hydration assays .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl chain length, substituent electronic effects) influence target selectivity and potency?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with ethylsulfonyl (shorter chain) vs. propylsulfonyl groups. Evaluate binding affinity via molecular docking (e.g., AutoDock Vina) to CA isoforms .

- Electron-withdrawing substituents : Introduce halogens (Cl, F) at the benzene ring’s 3-position to enhance sulfonamide acidity (pKa ~7–9), improving CA active-site interactions .

- Data interpretation : Correlate IC₅₀ values with Hammett σ constants or calculated electrostatic potential maps .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?

- Methodological Answer :

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Track plasma concentrations in rodent models to address bioavailability limitations observed in vitro .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at tetrahydroquinoline’s 3-position) that may alter activity .

- Tissue distribution studies : Autoradiography with ¹⁴C-labeled compound quantifies target organ exposure .

Q. How can computational methods predict environmental fate and biodegradation pathways?

- Methodological Answer :

- QSAR modeling : Estimate biodegradability (e.g., BIOWIN scores) and persistence using EPI Suite .

- Molecular dynamics simulations : Predict hydrolysis rates of sulfonamide bonds in aquatic environments (pH 5–9) .

- Metabolite toxicity screening : Apply ToxTree to prioritize stable metabolites for ecotoxicology assays (e.g., Daphnia magna LC₅₀) .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to optimize critical parameters (e.g., reaction temperature, catalyst loading) .

- Process analytical technology (PAT) : Implement inline FTIR to monitor sulfonylation completeness in real time .

- Crystallization control : Seed crystal addition ensures consistent particle size distribution (PSD) during final purification .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition data between recombinant proteins and cell-based assays?

- Methodological Answer :

- Cellular context : Account for membrane permeability differences (e.g., P-gp efflux) via transporter inhibition assays .

- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

- Protein conformation : Compare X-ray crystallography of CA isoforms (apo vs. ligand-bound) to assess binding site accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.